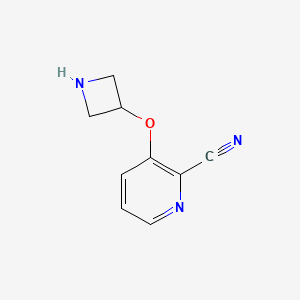

3-(Azetidin-3-yloxy)picolinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(azetidin-3-yloxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-4-8-9(2-1-3-12-8)13-7-5-11-6-7/h1-3,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISAFLWSJLZWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azetidin 3 Yloxy Picolinonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(azetidin-3-yloxy)picolinonitrile identifies the key ethereal linkage as the primary site for disconnection. This carbon-oxygen bond can be logically formed through a nucleophilic substitution reaction. This leads to two principal synthetic precursors: an azetidine (B1206935) moiety bearing a hydroxyl group at the 3-position and a picolinonitrile scaffold with a suitable leaving group at the 3-position.

The core disconnections are therefore:

C-O bond disconnection (ether linkage): This disconnection points to a Williamson ether synthesis or a similar nucleophilic aromatic substitution reaction as the final bond-forming step.

Azetidine ring formation: The 3-hydroxyazetidine precursor can be conceptually broken down into simpler, acyclic starting materials.

Picolinonitrile scaffold formation: The substituted picolinonitrile can be derived from corresponding pyridine (B92270) precursors.

To facilitate the synthesis and improve solubility and handling, the azetidine precursor is often employed with a protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group. This protecting group can be removed in a final step to yield the target compound.

Established Synthetic Routes and Reaction Optimizations

The established synthetic routes to this compound are modular, focusing on the independent synthesis of the two key precursors followed by their coupling.

Synthesis of the Azetidine Precursor

The most common precursor for the azetidine portion is 1-Boc-3-hydroxyazetidine. Its synthesis has been approached through several routes, often starting from readily available materials.

One prevalent method involves the cyclization of an amino alcohol derivative. For instance, 1-benzylazetidin-3-ol can be synthesized from the reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin). The resulting amino alcohol undergoes intramolecular cyclization to form the azetidine ring. Subsequent hydrogenolysis of the benzyl group and protection of the nitrogen with a Boc group affords 1-Boc-3-hydroxyazetidine.

| Starting Material | Reagents and Conditions | Intermediate/Product |

| Benzylamine, 2-(chloromethyl)oxirane | 1. Water, 0-5°C; 2. Na2CO3, CH3CN, reflux | 1-benzylazetidin-3-ol |

| 1-benzylazetidin-3-ol | H2, Pd/C, THF; then (Boc)2O | 1-Boc-3-hydroxyazetidine |

Another approach begins with 1,3-dichloro-2-propanol, which can be reacted with a protected amine source to construct the four-membered ring.

Synthesis of the Picolinonitrile Scaffold

The picolinonitrile component is typically a 3-halopicolinonitrile, such as 3-fluoropicolinonitrile or 3-chloropicolinonitrile. These compounds serve as the electrophilic partner in the coupling reaction. The synthesis of these scaffolds can be achieved through various methods, including diazotization of aminopicolines followed by Sandmeyer-type reactions or through halogen exchange reactions on appropriately substituted pyridines.

For example, 3-aminopicoline can be converted to 3-fluoropicolinonitrile. The amino group is first transformed into a diazonium salt, which is then subjected to a fluorinating agent. The methyl group is subsequently oxidized or converted to the nitrile functionality.

| Starting Material | Key Transformation | Product |

| 3-Aminopicoline | Diazotization, Halogenation | 3-Halo-2-methylpyridine |

| 3-Halo-2-methylpyridine | Oxidation, Cyanation | 3-Halopicolinonitrile |

Coupling Reactions and Ethereal Linkage Formation

The key step in the synthesis of this compound is the formation of the ether linkage. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.

In this context, the N-protected 3-hydroxyazetidine is deprotonated with a suitable base to form the corresponding alkoxide. This nucleophile then attacks the electron-deficient carbon atom of the 3-halopicolinonitrile, displacing the halide and forming the desired ether.

A common procedure involves the following steps:

Deprotonation: 1-Boc-3-hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling: The resulting alkoxide solution is then reacted with 3-fluoropicolinonitrile or 3-chloropicolinonitrile. The reaction is often heated to facilitate the substitution.

Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1-Boc-3-hydroxyazetidine | 3-Fluoropicolinonitrile | 1. NaH, DMF, 0°C to rt; 2. Heat | tert-Butyl 3-((2-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate |

| tert-Butyl 3-((2-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate | - | TFA, CH2Cl2, rt | This compound |

Optimization of this coupling reaction often involves screening different bases, solvents, and reaction temperatures to maximize the yield and minimize side reactions.

Novel Synthetic Strategies and Methodological Advancements

While the Williamson ether synthesis remains a robust and widely used method, ongoing research focuses on developing more efficient, greener, and stereoselective approaches.

Stereoselective Synthesis Approaches for this compound

The 3-position of the azetidine ring in the target molecule is a potential stereocenter if substituted. While the parent compound is achiral, the synthesis of chiral derivatives is of significant interest. Stereoselective synthesis of this compound analogues can be achieved by utilizing enantiomerically pure azetidine precursors.

The key to a stereoselective synthesis lies in the preparation of chiral N-protected 3-hydroxyazetidine. This can be accomplished through several strategies:

Resolution of a racemic mixture: Racemic N-protected 3-hydroxyazetidine can be resolved into its constituent enantiomers using chiral resolving agents or through enzymatic resolution.

Asymmetric synthesis: Chiral catalysts or auxiliaries can be employed to induce stereoselectivity in the formation of the azetidine ring. For example, asymmetric reduction of an N-protected azetidin-3-one can yield an enantiomerically enriched alcohol.

Once the enantiomerically pure N-protected 3-hydroxyazetidine is obtained, it can be carried through the coupling and deprotection steps as described previously. The stereochemistry of the azetidine ring is typically retained throughout this sequence, leading to the corresponding enantiomer of the final product.

Recent advancements in the asymmetric synthesis of azetidines, such as those involving catalytic enantioselective cyclization reactions, offer promising avenues for the efficient production of chiral precursors for these types of molecules.

Green Chemistry Principles in the Synthesis of this compound

Atom Economy:

The atom economy of a reaction is a measure of the efficiency with which atoms from the starting materials are incorporated into the desired product. In the context of the two proposed routes for the synthesis of the protected intermediate, N-Boc-3-(3-cyanopyridin-2-yloxy)azetidine, the Mitsunobu reaction generally exhibits a lower atom economy compared to the Williamson ether synthesis. This is due to the generation of stoichiometric amounts of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts in the Mitsunobu reaction.

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Williamson Ether Synthesis | N-Boc-azetidin-3-ol, 3-chloropicolinonitrile, Sodium Hydride | N-Boc-3-(3-cyanopyridin-2-yloxy)azetidine | Sodium Chloride, Hydrogen | |

| Mitsunobu Reaction | N-Boc-azetidin-3-ol, 3-hydroxypicolinonitrile, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | N-Boc-3-(3-cyanopyridin-2-yloxy)azetidine | Triphenylphosphine oxide, Diethyl hydrazinedicarboxylate |

Solvent Selection:

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional solvents for Williamson ether synthesis, such as dimethylformamide (DMF) and acetonitrile, are effective but pose environmental and health concerns. wikipedia.org Greener alternatives include polar aprotic solvents like dimethyl sulfoxide (DMSO), which has a lower toxicity profile than DMF, or exploring the use of more benign solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). For the Mitsunobu reaction, tetrahydrofuran (THF) is a common solvent. organic-chemistry.org Greener alternatives to THF are also being investigated, with 2-MeTHF being a prominent example. The final deprotection step, typically carried out using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), also presents an opportunity for greening. The use of greener solvent alternatives to DCM, or exploring catalytic deprotection methods that avoid stoichiometric acidic reagents, would be beneficial.

E-Factor and Waste Reduction:

The E-factor is a metric that quantifies the amount of waste generated per unit of product. A lower E-factor indicates a greener process. The Mitsunobu reaction, with its stoichiometric byproducts, will inherently have a higher E-factor than an optimized Williamson ether synthesis where the primary byproduct is an inorganic salt that is more easily disposed of. sciencemadness.org Strategies to reduce waste include the use of catalytic systems where possible, recycling of solvents, and minimizing the use of protecting groups. Recent advancements have explored catalytic Mitsunobu reactions which can significantly improve the atom economy and reduce the E-factor. chemistryviews.org

Scale-Up Considerations and Process Chemistry Research for Academic Production

The transition from a laboratory-scale synthesis to a larger academic production scale for this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Route Selection for Scale-Up:

For academic production, the Williamson ether synthesis would likely be the preferred route over the Mitsunobu reaction. The lower cost of reagents (a strong base and a halo-picolinonitrile versus a phosphine and an azodicarboxylate), higher atom economy, and simpler purification of the product from inorganic byproducts make it more amenable to scale-up. The generation of large quantities of triphenylphosphine oxide in the Mitsunobu reaction can complicate purification on a larger scale.

Process Safety:

The proposed Williamson ether synthesis involves the use of sodium hydride, a pyrophoric reagent that reacts violently with water. On a larger scale, the handling and quenching of sodium hydride require strict safety protocols, including the use of an inert atmosphere and careful temperature control. The etherification reaction itself may be exothermic, and therefore, monitoring of the internal reaction temperature is crucial to prevent thermal runaway. fauske.com A thorough risk assessment should be conducted before any scale-up is attempted. stanford.edu

Reaction Monitoring and Control:

On a larger scale, effective mixing becomes critical to ensure uniform reaction conditions and prevent the formation of localized hot spots. The use of mechanical overhead stirrers is recommended for larger reaction volumes. stanford.edu The progress of the reaction should be monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the reaction endpoint and minimize the formation of impurities.

Work-up and Purification:

The work-up procedure for the Williamson synthesis on a larger scale will involve the quenching of excess sodium hydride, extraction of the product into an organic solvent, and washing to remove inorganic salts. The choice of extraction solvent should consider both efficiency and environmental impact. Purification by column chromatography, which is common in a laboratory setting, can be cumbersome and solvent-intensive on a larger scale. Therefore, exploring alternative purification methods such as crystallization or salt formation to isolate the product in high purity would be a key area of process chemistry research for academic production.

Deprotection and Final Product Isolation:

The final deprotection of the N-Boc group is typically achieved with a strong acid. On a larger scale, the handling of corrosive acids like TFA requires appropriate personal protective equipment and ventilation. The neutralization and work-up of the acidic reaction mixture also need to be carefully managed. The final product, being a free base, may be isolated as a salt (e.g., hydrochloride) to improve its stability and handling properties.

| Synthetic Step | Key Scale-Up Consideration | Recommended Action for Academic Production |

|---|---|---|

| Alkoxide Formation (N-Boc-azetidin-3-ol + NaH) | Safe handling of pyrophoric NaH; control of exotherm. | Use of an inert atmosphere (N2 or Ar); slow addition of NaH at a controlled temperature (e.g., 0 °C); monitoring of internal temperature. |

| Williamson Ether Synthesis | Efficient mixing; temperature control; reaction monitoring. | Mechanical overhead stirring; use of a heating mantle with a temperature controller; regular monitoring by TLC or HPLC. |

| Work-up and Purification | Safe quenching of NaH; efficient extraction; minimizing solvent use for purification. | Careful, slow addition of a protic solvent (e.g., isopropanol) to quench excess NaH; use of a greener extraction solvent; investigation of crystallization for purification. |

| N-Boc Deprotection | Handling of corrosive acid; efficient removal of byproducts. | Use of appropriate PPE; controlled addition of acid; investigation of isolation of the final product as a salt to aid purification and handling. |

Molecular Structure Activity Relationship Sar Studies of 3 Azetidin 3 Yloxy Picolinonitrile Analogs

Design Principles for Structural Modification and Derivatization

The design of analogs of 3-(Azetidin-3-yloxy)picolinonitrile is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the strategic modification of its three main structural components: the azetidine (B1206935) ring, the picolinonitrile core, and the ethereal linkage.

Key design principles include:

Scaffold Hopping and Core Refinement: Replacing the picolinonitrile core with other heterocyclic systems to explore different interactions with the target protein's hinge region. This can lead to improved potency and selectivity.

Substitution on the Azetidine Ring: Introducing various substituents on the azetidine ring to probe the surrounding pocket of the protein's binding site. This can enhance binding affinity and modulate physicochemical properties like solubility and metabolic stability.

Modification of the Linker: Altering the length, flexibility, and chemical nature of the ethereal linkage to optimize the spatial orientation of the azetidine ring and the picolinonitrile core.

Introduction of Chirality: The stereochemistry of substituents on the azetidine ring can significantly impact biological activity, necessitating the synthesis and evaluation of individual enantiomers.

Impact of Azetidine Ring Substitutions on Research Activity Profiles

Substitutions on the azetidine ring of this compound analogs can have a profound effect on their research activity. The azetidine ring, being a four-membered heterocycle, offers a rigid scaffold that can position substituents in well-defined vectors in three-dimensional space.

In related series of azetidinyl-acetonitrile JAK inhibitors, modifications to the azetidine ring have demonstrated the following trends:

N-Substitution: The nitrogen atom of the azetidine ring is a common point of modification. The addition of small alkyl or acyl groups can influence the molecule's interaction with the solvent and the target protein. For instance, the introduction of an ethylsulfonyl group on the azetidine nitrogen has been shown to be favorable for activity in some JAK inhibitors.

C3-Substitution: The C3 position of the azetidine ring, where the ethereal linkage is attached, is critical. The nature of the substituent at this position directly influences the orientation of the picolinonitrile core.

Other Ring Substitutions: While less common, substitutions at other positions of the azetidine ring could be explored to fine-tune the compound's properties.

The following table illustrates the impact of N-substitution on the azetidine ring on the inhibitory activity of a closely related series of JAK inhibitors.

| Compound | R Group (on Azetidine-N) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| 1 | H | >1000 | >1000 | >1000 |

| 2 | -SO2CH3 | 50 | 100 | 20 |

| 3 | -SO2CH2CH3 | 10 | 25 | 5 |

| 4 | -COCH3 | 200 | 350 | 150 |

Influence of Picolinonitrile Core Modifications on Research Activity Profiles

The picolinonitrile core of this compound plays a crucial role in its biological activity, often by forming key interactions with the hinge region of a kinase's ATP-binding site. Modifications to this core can significantly alter the compound's binding affinity and selectivity profile.

Key modifications and their potential impact include:

Positional Isomerism: Moving the nitrile group or the azetidin-3-yloxy substituent to different positions on the pyridine (B92270) ring can drastically affect activity. The specific arrangement in the picolinonitrile scaffold is often optimal for interaction with the target.

Substitution on the Pyridine Ring: Introducing substituents such as halogens, alkyl, or alkoxy groups on the pyridine ring can modulate electronic properties and create additional interactions with the protein.

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine, or indole) can lead to novel interactions and improved properties. For example, replacing the picolinonitrile with a pyrrolo[2,3-d]pyrimidine core has been a successful strategy in the development of potent JAK inhibitors.

The table below shows the effect of modifying the core heterocycle in a related series of kinase inhibitors.

| Compound | Heterocyclic Core | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

| 5 | Picolinonitrile | 75 | 250 |

| 6 | Pyrrolo[2,3-d]pyrimidine | 5 | 15 |

| 7 | Imidazo[1,2-a]pyridine | 150 | 400 |

| 8 | Quinoline | >500 | >500 |

Role of the Ethereal Linkage in Modulating Research Activity

The ethereal (C-O-C) linkage between the azetidine ring and the picolinonitrile core provides a specific spatial relationship between these two key fragments. The length, angle, and flexibility of this linker are critical for optimal positioning of the molecule within the protein's binding site.

Linker Length and Flexibility: The single-atom oxygen linker provides a degree of rotational freedom. Shortening or lengthening the linker by replacing the ether with, for example, an amino or a methylene group, would alter the distance and relative orientation of the two ring systems, likely impacting binding affinity.

Bioisosteric Replacements: The oxygen atom of the ether can be replaced with other bioisosteres, such as a sulfur atom (thioether) or a nitrogen atom (amine). Such changes would alter the hydrogen bonding capacity and electronic properties of the linker, potentially leading to different binding interactions. For instance, replacing an ether with an amine could introduce a hydrogen bond donor, which might be favorable if a corresponding acceptor is present in the binding site.

Conformational Analysis and its Implications for SAR in Research

The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. The relatively rigid azetidine ring restricts the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to the target.

Preferred Conformations: Computational modeling and spectroscopic techniques can be used to determine the preferred low-energy conformations of these molecules in solution and in the bound state. The bioactive conformation is the specific spatial arrangement that the molecule adopts when it binds to its biological target.

Impact of Substituents on Conformation: The addition of substituents to either the azetidine ring or the picolinonitrile core can influence the preferred conformation of the molecule. For example, a bulky substituent on the azetidine ring could favor a conformation that is either more or less active, depending on the shape of the protein's binding pocket.

Rigidification Strategies: In some cases, further rigidifying the molecule by introducing additional cyclic structures or intramolecular hydrogen bonds can lock it into the bioactive conformation, leading to a significant increase in potency.

Understanding the conformational preferences of these analogs is essential for a rational approach to drug design and for explaining the observed SAR trends.

Preclinical Biological Evaluation of 3 Azetidin 3 Yloxy Picolinonitrile in Research Models

In Vitro Efficacy Assessment in Cellular Assays and Primary Cell Cultures

The initial step in evaluating a new chemical entity like 3-(Azetidin-3-yloxy)picolinonitrile involves rigorous in vitro testing to determine its biological activity at the cellular level. This is a critical phase to establish a foundational understanding of the compound's potential therapeutic effects.

Cell-Based Phenotypic Screening Approaches

Phenotypic screening is a powerful strategy in early drug discovery to identify compounds that induce a desired change in a cellular model without a preconceived target. This approach allows for the discovery of novel mechanisms of action. In a hypothetical screening campaign for this compound, a diverse panel of human cell lines, representing various diseases, would be treated with the compound. High-content imaging and other cellular analysis techniques would then be used to monitor a wide array of cellular parameters.

Hypothetical Data for a Phenotypic Screen

| Cell Line | Disease Model | Concentration Range (µM) | Observed Phenotypic Change |

| A549 | Lung Carcinoma | 0.1 - 100 | No significant change |

| MCF7 | Breast Cancer | 0.1 - 100 | No significant change |

| U-87 MG | Glioblastoma | 0.1 - 100 | No significant change |

| PC-3 | Prostate Cancer | 0.1 - 100 | No significant change |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Target-Specific Functional Assays

Once a biological target is hypothesized or identified, target-specific functional assays are employed to quantify the compound's effect on that target. These assays are essential for understanding the mechanism of action and for optimizing the compound's potency and selectivity. For instance, if this compound were predicted to inhibit a particular kinase, an in vitro kinase assay would be performed.

Illustrative Target-Specific Assay Data

| Target | Assay Type | IC₅₀ (µM) |

| Kinase X | Biochemical | > 100 |

| GPCR Y | Radioligand Binding | > 100 |

| Ion Channel Z | Electrophysiology | > 100 |

Note: This table is for illustrative purposes only and does not reflect actual data.

In Vivo Efficacy Studies in Defined Animal Models of Disease

Following promising in vitro results, the evaluation of a compound progresses to in vivo studies in animal models. This stage is crucial for assessing the compound's efficacy and its behavior in a whole organism.

Model Selection and Validation for this compound Research

The choice of an appropriate animal model is critical for the relevance of in vivo studies. The selected model should accurately recapitulate key aspects of the human disease being targeted. The validation of the model involves demonstrating that it responds to standard-of-care treatments, thus providing a benchmark against which to compare the new compound.

Pharmacodynamic Endpoints and Biomarker Research in Animal Models

Pharmacodynamic (PD) endpoints are measurements that indicate a biological response to a drug. In animal models, these can include changes in the levels of specific biomarkers, which are molecules that can be measured to assess the progression of a disease or the effect of a treatment. nih.gov Biomarker research is integral to understanding if the compound is engaging its target and eliciting the desired biological effect in vivo. nih.gov

Evaluation of Efficacy in Relevant Preclinical Disease Models

The ultimate goal of in vivo studies is to determine if the compound has a therapeutic effect in a living organism. This involves administering the compound to the animal model of the disease and monitoring for improvements in disease-related parameters.

Example of an In Vivo Efficacy Study Design

| Study Group | Treatment | Number of Animals | Efficacy Endpoint |

| 1 | Vehicle Control | 10 | Tumor Volume |

| 2 | Standard-of-Care | 10 | Tumor Volume |

| 3 | This compound | 10 | Tumor Volume |

Note: This table represents a generic study design and is not based on actual research for the specified compound.

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Information regarding the ADME profile of a compound is crucial for understanding its behavior within a biological system. However, no studies detailing these characteristics for this compound could be located.

In Vitro Metabolic Stability and Metabolite Identification Studies

There is no available data on the in vitro metabolic stability of this compound in common experimental systems such as liver microsomes or hepatocytes from various species. Consequently, information on its metabolic pathways and the identity of its potential metabolites is unknown.

In Vivo PK Profiling in Preclinical Species (e.g., Rodents, Non-Rodents)

No published research has characterized the in vivo pharmacokinetic profile of this compound in any preclinical species. Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability have not been reported.

Tissue Distribution and Clearance Mechanisms in Research Animals

Data on the distribution of this compound into various tissues and organs in research animals is not available. Furthermore, the primary mechanisms responsible for its clearance from the body, whether through renal or hepatic pathways, have not been described in the literature.

Drug-Drug Interaction Research Potential in Preclinical Models

There are no published preclinical studies investigating the potential for this compound to engage in drug-drug interactions. Research into its effects on major drug-metabolizing enzymes, such as the cytochrome P450 family, has not been made public.

Computational and Theoretical Studies of 3 Azetidin 3 Yloxy Picolinonitrile

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Azetidin-3-yloxy)picolinonitrile, this would involve docking the compound into the binding site of a specific protein target. This simulation would predict the binding conformation and affinity, offering insights into the compound's potential biological activity. The process would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To understand the dynamic nature of the ligand-protein interaction, molecular dynamics (MD) simulations would be employed. An MD simulation would model the movement of every atom in the system over time, providing a detailed view of the conformational changes in both the this compound molecule and its target protein upon binding. This would allow for an analysis of the stability of the binding pose predicted by molecular docking and a calculation of the binding free energy, which is a more accurate measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To build a QSAR model for this compound, a series of structurally similar compounds with known biological activities would be required. By analyzing the physicochemical properties and structural features of these molecules, a predictive model could be developed to estimate the activity of new, untested compounds based on the this compound scaffold.

ADME/Tox Prediction Using In Silico Models for Research Compound Prioritization

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and toxicological properties of a compound. For this compound, these models could predict its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. These predictions are crucial in the early stages of drug discovery for prioritizing compounds with favorable drug-like properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This data is valuable for understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets at an electronic level.

Virtual Screening and Library Design Based on this compound Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound structure could be used as a starting point or "scaffold" for a virtual screen. Large chemical databases could be searched for molecules with similar structural features, or new virtual libraries could be designed by adding various chemical groups to the scaffold. These virtual compounds would then be docked into the target protein to identify potential new lead compounds.

Advanced Research Applications and Chemical Biology Probes Based on 3 Azetidin 3 Yloxy Picolinonitrile

Development of Chemical Probes for Target Validation and Imaging in Research

There is no information on the development of fluorescently tagged or biotinylated analogs of 3-(Azetidin-3-yloxy)picolinonitrile. While the azetidine (B1206935) moiety is known to be incorporated into fluorescent dyes to enhance their properties, no such application has been documented for this specific compound. Similarly, the use of biotinylated versions for pull-down assays and target identification has not been reported.

Use of this compound as a Tool Compound in Mechanistic Research

No studies have been found that utilize this compound as a tool compound to investigate biological pathways or mechanisms of action.

Exploration of Polypharmacology and Off-Target Engagement in Research Contexts

There is a lack of research on the broader pharmacological profile of this compound, including any potential multi-target interactions or off-target effects.

Future Directions and Emerging Research Avenues for 3 Azetidin 3 Yloxy Picolinonitrile

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery. For a novel compound like 3-(Azetidin-3-yloxy)picolinonitrile, these computational tools can significantly accelerate and refine its research trajectory.

Predictive Modeling and Virtual Screening: AI algorithms can be trained on large datasets of known bioactive molecules to predict the potential biological activities of new compounds. For this compound, ML models could be employed to perform large-scale virtual screening against a multitude of biological targets, identifying those with the highest probability of interaction. This approach can rapidly generate hypotheses about the compound's mechanism of action and potential therapeutic applications.

De Novo Design and Lead Optimization: Generative AI models can design novel molecules with optimized properties. Starting with the this compound scaffold, these algorithms can suggest structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. This in silico evolution can drastically reduce the number of compounds that need to be synthesized and tested, saving considerable time and resources.

Below is a table summarizing the potential applications of AI/ML in the research of this compound:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Utilizes algorithms to forecast biological activity based on chemical structure. | Rapidly identifies potential biological targets and therapeutic areas. |

| Virtual Screening | Screens large compound libraries against biological targets in silico. | Narrows down the most promising avenues for experimental validation. |

| De Novo Design | Generates novel molecular structures with desired properties. | Suggests structural modifications to enhance efficacy and safety. |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profile of a compound. | Enables early identification and mitigation of potential development risks. |

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The unique structural features of this compound suggest several promising therapeutic avenues for exploration, based on the known biological activities of its constituent moieties.

Central Nervous System (CNS) Disorders: The rigid, compact nature of the azetidine (B1206935) ring is a desirable feature for CNS-acting drugs, as it can facilitate crossing the blood-brain barrier. nih.gov Furthermore, pyridine (B92270) derivatives are prevalent in drugs targeting CNS disorders. frontiersin.orgmdpi.com Consequently, investigating the potential of this compound in neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, depression, and anxiety is a logical next step. nih.govresearchgate.net

Oncology: Azetidine-containing compounds have demonstrated significant potential as anticancer agents. nih.govresearchgate.netnih.govacs.org The pyridine ring is also a common scaffold in kinase inhibitors and other oncology drugs. acs.org Therefore, screening this compound against a panel of cancer cell lines and relevant molecular targets, such as protein kinases, is a high-priority research direction. nih.gov

Infectious Diseases: The azetidine moiety is present in a number of antibacterial and antiviral compounds. nih.govresearchgate.netlifechemicals.com The pyridine ring is also a key component of various antimicrobial agents. rsc.orgresearchgate.net Given the growing threat of antimicrobial resistance, exploring the activity of this compound against a range of bacterial and viral pathogens is warranted.

The following table outlines potential therapeutic areas for investigation:

| Therapeutic Area | Rationale | Key Research Activities |

| Central Nervous System Disorders | Azetidine and pyridine moieties are common in CNS-active drugs. nih.govfrontiersin.orgmdpi.com | In vitro and in vivo models of neurodegenerative and psychiatric diseases. nih.gov |

| Oncology | Azetidine and pyridine scaffolds are present in numerous anticancer agents. nih.govresearchgate.netacs.org | Screening against cancer cell lines and kinase inhibitor profiling. nih.govacs.orgnih.gov |

| Infectious Diseases | Both azetidine and pyridine rings are found in antimicrobial compounds. nih.govresearchgate.netrsc.orgresearchgate.netlifechemicals.com | Evaluation of activity against a panel of bacterial and viral pathogens. |

Development of Advanced Delivery Systems for Research Applications

To maximize the therapeutic potential and facilitate the preclinical evaluation of this compound, the development of advanced drug delivery systems will be crucial. These systems can improve solubility, enhance bioavailability, and enable targeted delivery to specific tissues or cells.

Nanoparticle-based Formulations: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility and pharmacokinetic profile. This approach can also be adapted for targeted delivery by functionalizing the nanoparticle surface with ligands that bind to specific cell surface receptors.

Prodrug Strategies: A prodrug approach involves chemically modifying this compound to create an inactive precursor that is converted to the active drug in the body. This strategy can be used to improve oral bioavailability, increase metabolic stability, or achieve targeted release in specific tissues.

Controlled-Release Systems: For indications requiring sustained drug exposure, formulating this compound in a controlled-release system, such as a biodegradable polymer matrix, could be beneficial. This would allow for less frequent administration and more stable drug concentrations in the body.

This table summarizes potential advanced delivery systems:

| Delivery System | Mechanism | Potential Benefits for this compound |

| Nanoparticles | Encapsulation of the drug in nano-sized carriers. | Improved solubility, enhanced bioavailability, and targeted delivery. |

| Prodrugs | Chemical modification to an inactive, bioreversible form. | Increased oral absorption, improved metabolic stability, and tissue-specific release. |

| Controlled-Release Systems | Formulation in a matrix that releases the drug over an extended period. | Sustained therapeutic effect, reduced dosing frequency, and improved patient compliance. |

Collaborative Research Initiatives and Open Science Approaches

The multifaceted research required to fully characterize this compound necessitates a collaborative and open approach.

Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical companies can leverage the strengths of both sectors. Academia can provide deep expertise in fundamental biology and disease mechanisms, while industry can contribute resources for large-scale screening, medicinal chemistry optimization, and preclinical development.

Open Science Platforms: Sharing data and research findings on open science platforms can accelerate progress and avoid duplication of effort. nih.gov Depositing experimental data in public databases such as ChEMBL and participating in open-source drug discovery initiatives can foster a global collaborative environment for the investigation of this compound. ebi.ac.uk The use of preprint servers like ChemRxiv can also facilitate the rapid dissemination of research findings. chemrxiv.org

Consortia and Networks: Establishing research consortia focused on the development of azetidine- or picolinonitrile-based compounds can bring together experts from diverse fields, including chemistry, biology, pharmacology, and computational science. These networks can facilitate the sharing of knowledge, resources, and best practices.

Addressing Challenges in Translating Preclinical Research Findings

The transition from promising preclinical data to successful clinical development is a major bottleneck in drug discovery. nih.govnih.gov Proactively addressing these challenges will be critical for the future of this compound.

Robust Preclinical Models: The use of well-validated and clinically relevant preclinical models is essential. This includes employing a diverse range of in vitro and in vivo models that accurately recapitulate the pathophysiology of the target disease.

Biomarker Development: Identifying and validating biomarkers of target engagement and therapeutic response early in development can provide crucial insights into the compound's mechanism of action and help to guide dose selection and patient stratification in clinical trials. precisionformedicine.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A thorough understanding of the relationship between drug exposure (pharmacokinetics) and pharmacological effect (pharmacodynamics) is crucial for predicting clinical efficacy and safety. nih.gov Integrating PK/PD modeling throughout preclinical development can inform the design of first-in-human studies. certara.com

The following table outlines key strategies to address translational challenges:

| Challenge | Strategy | Rationale |

| Poorly Predictive Preclinical Models | Utilize a diverse range of clinically relevant in vitro and in vivo models. | Increases the likelihood that preclinical findings will translate to humans. nih.gov |

| Lack of Target Engagement Confirmation | Develop and validate robust biomarkers of target engagement. | Provides evidence that the drug is interacting with its intended target in a biological system. precisionformedicine.com |

| Uncertainty in Clinical Dose Selection | Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling. | Helps to predict the human dose required to achieve a therapeutic effect. nih.govcertara.com |

By systematically pursuing these future directions, the scientific community can thoroughly investigate the therapeutic potential of this compound and pave the way for its potential development into a novel therapeutic agent.

Q & A

What are the key challenges in synthesizing 3-(Azetidin-3-yloxy)picolinonitrile, and how can regioselectivity be controlled during its functionalization?

Synthesis challenges include the steric hindrance of the azetidine ring and the reactivity of the nitrile group. To control regioselectivity during functionalization (e.g., substitution or oxidation), researchers often employ directing groups or catalysts. For example, the azetidine oxygen may act as a directing group for electrophilic substitution, similar to hydroxymethyl-substituted picolinonitriles . Advanced strategies include using palladium-catalyzed cross-coupling reactions to introduce substituents selectively at the pyridine ring’s 5-position, as seen in related trifluoromethylpicolinonitrile derivatives .

How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound derivatives?

- NMR : - and -NMR can distinguish azetidine ring protons (δ 3.5–4.5 ppm) from pyridine protons (δ 7.0–8.5 ppm). -NMR (if fluorinated analogs exist) helps track trifluoromethyl groups.

- IR : The nitrile group’s sharp absorption near 2240 cm confirms its presence, while azetidine C-O-C stretches appear at 1100–1250 cm.

- MS : High-resolution mass spectrometry (HRMS) differentiates between isomers by exact mass matching. For example, distinguishing 3- vs. 5-substituted picolinonitriles requires fragmentation pattern analysis, as seen in studies on chloro-substituted analogs .

What methodologies are effective for analyzing contradictory biological activity data in this compound derivatives?

Contradictions in bioactivity (e.g., varying IC values across assays) may arise from differences in cell permeability, metabolic stability, or assay conditions. Methodological solutions include:

- Parallel Artificial Membrane Permeability Assays (PAMPA) to assess passive diffusion.

- Metabolic Stability Studies using liver microsomes to identify degradation pathways.

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., azetidine ring size, nitrile position) with activity, as demonstrated in trifluoromethylpicolinonitrile-based enzyme inhibitors .

How can computational chemistry guide the design of this compound-based enzyme inhibitors?

- Molecular Docking : Predict binding modes with target enzymes (e.g., kinases or proteases) by modeling interactions between the azetidine oxygen and catalytic residues.

- Density Functional Theory (DFT) : Calculate electron density maps to optimize substituent placement for H-bonding or π-π stacking.

- MD Simulations : Assess conformational stability of the azetidine ring in aqueous vs. hydrophobic environments. For example, studies on imidazole-substituted picolinonitriles used DFT to validate resonance-assisted hydrogen bonding .

What strategies mitigate side reactions during nitrile reduction in this compound derivatives?

Nitrile reduction to amines (e.g., using LiAlH or catalytic hydrogenation) risks over-reduction or azetidine ring opening. Mitigation strategies:

- Protective Group Chemistry : Temporarily protect the azetidine oxygen with tert-butyldimethylsilyl (TBS) groups to prevent nucleophilic attack.

- Selective Catalysts : Use Raney nickel or cobalt-based catalysts to reduce nitriles without affecting ether linkages, as shown in hydroxymethylpicolinonitrile reductions .

- Low-Temperature Conditions : Slow reaction kinetics minimize side products.

How can researchers optimize reaction conditions for introducing azetidine rings into picolinonitrile scaffolds?

Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the pyridine ring.

- Base Selection : KCO or CsCO deprotonates azetidine precursors without degrading the nitrile group.

- Temperature Control : Reactions at 60–80°C balance reactivity and stability, as seen in methoxymethylpicolinonitrile syntheses .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

What advanced analytical techniques resolve structural ambiguities in azetidine-picolinonitrile conjugates?

- X-ray Crystallography : Determines absolute configuration of the azetidine ring and nitrile orientation.

- 2D NMR (COSY, NOESY) : Maps through-space interactions between azetidine and pyridine protons.

- Dynamic NMR : Detects ring-flipping in azetidine moieties at variable temperatures.

- LC-MS/MS : Identifies degradation products during stability testing, critical for agrochemical applications .

How does the azetidine ring influence the physicochemical properties of this compound?

The azetidine ring:

- Increases Polarity : Oxygen in the azetidine ether enhances water solubility.

- Modulates Lipophilicity : Smaller ring size (vs. pyrrolidine) reduces logP, improving bioavailability.

- Conformational Rigidity : Restricts rotational freedom, potentially enhancing binding affinity to targets. Comparative studies on thiazolidine-picolinonitriles showed similar effects on membrane permeability .

What are the best practices for handling air/moisture-sensitive intermediates in this compound synthesis?

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Drying Agents : Molecular sieves (3Å) or PO pre-dry solvents.

- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent nitrile oxidation, as recommended in safety protocols for boronic ester analogs .

How can researchers design SAR studies to evaluate the biological significance of the azetidine ring in this compound?

- Isosteric Replacements : Compare azetidine with pyrrolidine, piperidine, or acyclic ethers.

- Substituent Scanning : Introduce electron-withdrawing/donating groups (e.g., F, CF, OMe) on the azetidine ring.

- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) to correlate ring size with inhibition potency. For example, trifluoromethylpicolinonitriles showed enhanced activity with smaller heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.